Cas no 1558882-89-5 (Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-)

Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 化学的及び物理的性質
名前と識別子
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- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid
- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyaceticacid
- Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-
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- インチ: 1S/C9H17NO3/c1-6-2-3-9(4-6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)
- InChIKey: OVJUQIJLJAJIBU-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CN)CCC(C)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 83.6
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683437-1.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
Enamine | EN300-683437-10.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
Enamine | EN300-683437-0.05g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
Enamine | EN300-683437-2.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
Enamine | EN300-683437-0.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
Enamine | EN300-683437-5.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
Enamine | EN300-683437-0.25g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
Enamine | EN300-683437-0.1g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.1g |
$930.0 | 2025-03-12 |
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-に関する追加情報
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- (CAS No. 1558882-89-5): A Comprehensive Overview
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- is a complex organic compound with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1558882-89-5, has garnered attention due to its unique structural properties and potential applications in drug development and synthetic biology. The molecule features a cyclopentane backbone, which is a common structural motif in many biologically active compounds, combined with functional groups that contribute to its reactivity and biological activity.
The cyclopentane ring in this compound provides a stable framework that mimics the cyclic structures found in many natural products. This structural feature is particularly important in medicinal chemistry, as it allows the molecule to interact with biological targets in a manner similar to native ligands. The presence of both an α-hydroxy group and a 1-(aminomethyl) group introduces additional reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel compounds with cyclopentane-based scaffolds due to their potential to exhibit improved pharmacokinetic properties compared to linear or aromatic analogs. The α-hydroxy group, in particular, is known to enhance solubility and metabolic stability, which are critical factors for the efficacy and safety of pharmaceuticals. Furthermore, the 1-(aminomethyl) group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
The synthesis of Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the cyclopentane ring and introduce the functional groups efficiently. These synthetic strategies not only improve yield but also enhance the purity of the final product, which is essential for pharmaceutical applications.
The biological activity of this compound has been explored in various preclinical studies. Initial research suggests that it may have potential applications in the treatment of inflammatory diseases and metabolic disorders. The combination of an α-hydroxy group and a primary amine makes it a promising candidate for modulating enzyme activity and receptor binding. Additionally, its cyclopentane core suggests that it may be able to interact with membrane-bound receptors, offering another avenue for therapeutic intervention.
In vitro studies have demonstrated that Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- can inhibit the activity of certain enzymes involved in inflammation pathways. This has led to investigations into its potential use as an anti-inflammatory agent. Furthermore, its ability to cross cell membranes may make it an effective candidate for treating diseases that involve intracellular signaling pathways. These findings highlight the compound's potential as a lead molecule for further drug development.
The pharmacokinetic profile of this compound is another area of interest. Preliminary data indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for oral administration. However, further studies are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) properties. These studies will provide critical insights into optimizing dosing regimens and minimizing potential side effects.
The development of novel synthetic routes for Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- is an ongoing area of research. Chemists are exploring new catalytic systems and green chemistry principles to improve the efficiency and sustainability of its synthesis. For instance, biocatalytic methods using engineered enzymes have shown promise in constructing complex cyclic structures with high selectivity and minimal byproduct formation. Such advancements not only enhance the scalability of production but also align with global efforts towards sustainable chemistry.
The future prospects for this compound are promising. As our understanding of its biological activity and pharmacokinetic properties grows, so does its potential as a therapeutic agent. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications. Additionally, computational modeling techniques can play a significant role in predicting how this compound interacts with biological targets, further accelerating drug discovery processes.
In conclusion, Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-, identified by CAS number 1558882-89-5, represents an exciting opportunity in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable candidate for further research and development. As synthetic methodologies continue to evolve and our understanding of its mechanisms improves, this compound holds great promise for addressing various therapeutic challenges in the future.
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